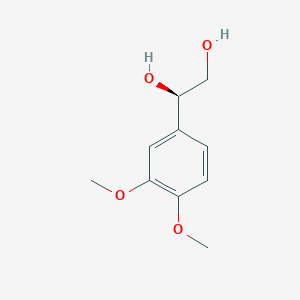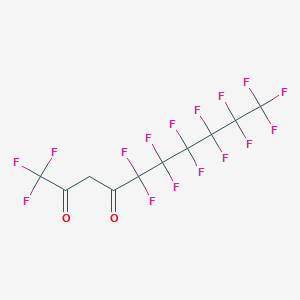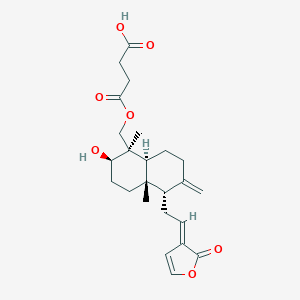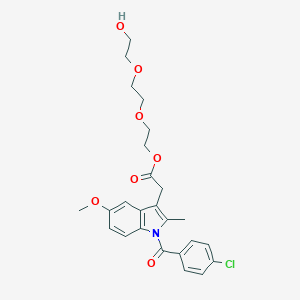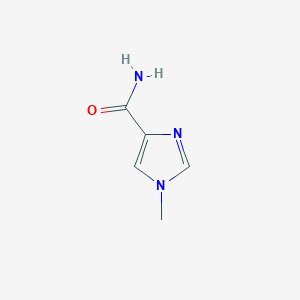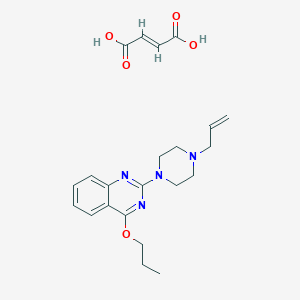
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate, also known as APQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders.
Mecanismo De Acción
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By binding to the receptor, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate blocks the binding of acetylcholine and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines, increase the expression of neurotrophic factors, and promote the survival of neurons. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in experiments. However, one limitation of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate is its relatively low potency compared to other α7 nicotinic acetylcholine receptor antagonists, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for the study of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. One direction is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate. Another direction is the investigation of the potential therapeutic applications of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, the use of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate as a tool compound in the study of α7 nicotinic acetylcholine receptor function could lead to a better understanding of the role of this receptor in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate involves a multi-step process that begins with the reaction of 4-nitrophenylhydrazine with 2-bromo-4-propoxyquinazoline. This reaction yields 2-(4-nitrophenylhydrazinyl)-4-propoxyquinazoline, which is then treated with allyl bromide to form 2-(4-allyl-1-piperazinyl)-4-propoxyquinazoline. Finally, this compound is reacted with fumaric acid to form the fumarate salt of 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate.
Aplicaciones Científicas De Investigación
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection in animal models of these disorders. In addition, 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate has also been investigated for its potential use as a tool compound in the study of α7 nicotinic acetylcholine receptor function.
Propiedades
Número CAS |
129664-00-2 |
|---|---|
Nombre del producto |
2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate |
Fórmula molecular |
C18H24N4O.C4H4O4 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(4-prop-2-enylpiperazin-1-yl)-4-propoxyquinazoline |
InChI |
InChI=1S/C18H24N4O.C4H4O4/c1-3-9-21-10-12-22(13-11-21)18-19-16-8-6-5-7-15(16)17(20-18)23-14-4-2;5-3(6)1-2-4(7)8/h3,5-8H,1,4,9-14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
IUHFBXAGCCTZQG-WLHGVMLRSA-N |
SMILES isomérico |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-(4-(2-Propenyl)-1-piperazinyl)-4-propoxyquinazoline (E)-2-butenedioa te (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



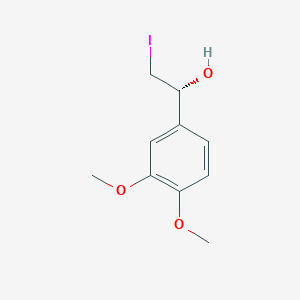
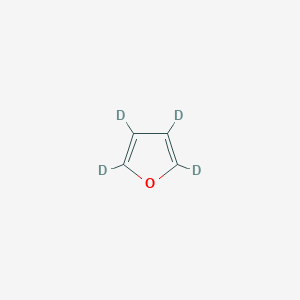
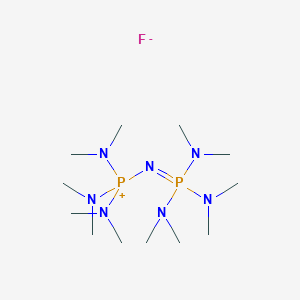
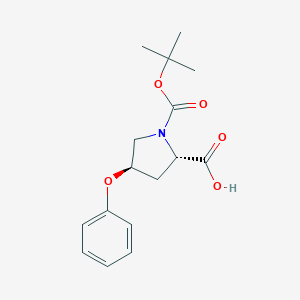

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
